

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Trifluoromethyl)thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazole-4-carbaldehyde

Cat. No.: B165297

[Get Quote](#)

Disclaimer: Extensive searches for spectroscopic and synthetic data on the requested compound, **2-(Trifluoromethyl)thiazole-4-carbaldehyde**, did not yield any specific experimental results. This technical guide therefore focuses on its commercially available structural isomer, 4-(Trifluoromethyl)thiazole-2-carbaldehyde (CAS No. 354587-75-0), for which limited data is available. The information presented herein is a compilation of data from chemical suppliers, predicted spectral information, and established synthetic and analytical methodologies. This document is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an overview of the available spectroscopic data and a plausible synthetic route for 4-(Trifluoromethyl)thiazole-2-carbaldehyde, a potentially valuable building block in drug discovery.

Physicochemical Properties

A summary of the basic physicochemical properties of 4-(Trifluoromethyl)thiazole-2-carbaldehyde is provided in the table below.

Property	Value	Reference
CAS Number	354587-75-0	[1] [2]
Molecular Formula	C ₅ H ₂ F ₃ NOS	[1] [2]
Molecular Weight	181.14 g/mol	[1] [2]
Boiling Point	219.2 ± 50.0 °C at 760 mmHg	[1]

Spectroscopic Data

Due to the absence of experimentally recorded spectra in the public domain, this section presents predicted data and typical spectral characteristics for the functional groups present in 4-(Trifluoromethyl)thiazole-2-carbaldehyde.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are listed below. This data is computationally generated and serves as a guide for mass spectrometry analysis.

Adduct	Predicted m/z
[M+H] ⁺	181.9882
[M+Na] ⁺	203.9701
[M-H] ⁻	179.9737
[M+NH ₄] ⁺	199.0147
[M+K] ⁺	219.9441

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 4-(Trifluoromethyl)thiazole-2-carbaldehyde is not currently available. The following tables provide predicted chemical shifts (δ) for ^1H and ^{13}C NMR, and expected characteristics for ^{19}F NMR.

^1H NMR (Predicted)

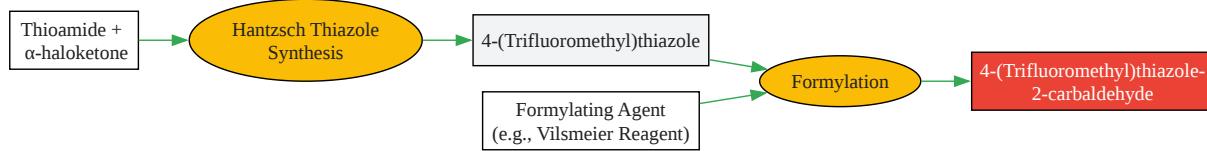
Chemical Shift (ppm)	Multiplicity	Assignment
~9.9 - 10.1	Singlet	Aldehyde proton (-CHO)
~8.2 - 8.4	Singlet	Thiazole ring proton (C5-H)

^{13}C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~185 - 190	Aldehyde carbonyl carbon (-CHO)
~160 - 165	Thiazole ring carbon (C2)
~145 - 150 (quartet)	Thiazole ring carbon (C4-CF ₃)
~120 - 125 (quartet)	Trifluoromethyl carbon (-CF ₃)
~120 - 125	Thiazole ring carbon (C5)

^{19}F NMR

A single resonance is expected in the region typical for trifluoromethyl groups attached to an aromatic ring.


Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. The table below lists the expected characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2820 and ~2720	Aldehyde C-H	Stretching
~1690 - 1715	Aldehyde C=O	Stretching
~1500 - 1600	Thiazole ring	C=C and C=N stretching
~1100 - 1300	C-F (of CF ₃)	Stretching

Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde is not readily available. However, a plausible two-step approach can be proposed based on established methodologies for thiazole synthesis, such as the Hantzsch thiazole synthesis, followed by a formylation reaction. A representative workflow is outlined below.

[Click to download full resolution via product page](#)

Plausible synthetic route to 4-(Trifluoromethyl)thiazole-2-carbaldehyde.

Experimental Protocols

Proposed Synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde

This protocol is a generalized procedure and would require optimization.

Step 1: Synthesis of 4-(Trifluoromethyl)thiazole (via Hantzsch Synthesis)

- In a round-bottom flask, dissolve a suitable thioamide (e.g., thioformamide) in a solvent such as ethanol.

- Add an equimolar amount of an appropriate α -haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone).
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting crude 4-(trifluoromethyl)thiazole by column chromatography or distillation.

Step 2: Formylation of 4-(Trifluoromethyl)thiazole

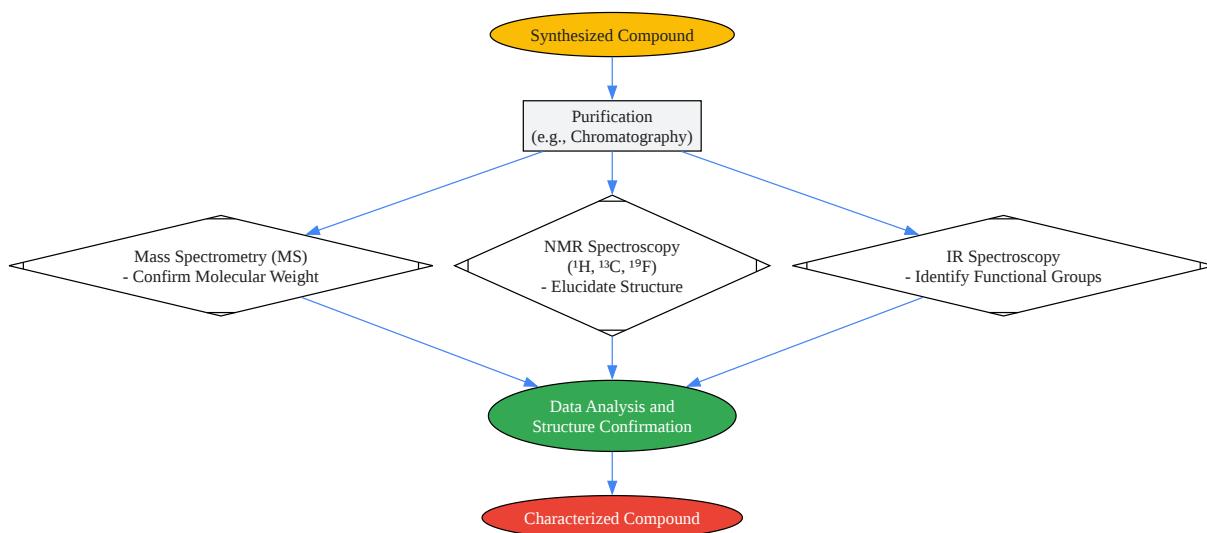
- Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C.
- Dissolve the 4-(trifluoromethyl)thiazole from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
- Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
- After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 4-(trifluoromethyl)thiazole-2-carbaldehyde.

General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquisition: Acquire the desired NMR spectra (^1H , ^{13}C , ^{19}F) using standard pulse programs.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for Mass Spectrometry (ESI-MS)


- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- Data Acquisition: Acquire the mass spectrum in the desired polarity mode (positive or negative).

General Protocol for IR Spectroscopy (ATR-FTIR)

- Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like 4-(Trifluoromethyl)thiazole-2-carbaldehyde.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of 4-(Trifluoromethyl)thiazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165297#spectroscopic-data-of-2-trifluoromethyl-thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com